molecular formula C18H13F2NO B4142282 bis(4-fluorophenyl)(4-pyridinyl)methanol

bis(4-fluorophenyl)(4-pyridinyl)methanol

Cat. No. B4142282
M. Wt: 297.3 g/mol
InChI Key: FIRJUHCHNOCQQB-UHFFFAOYSA-N
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Patent
US08044069B2

Procedure details

The above bis(4-fluorophenyl)(pyridin-4-yl)methanol (0.73 g, 2.45 mmol) was hydrogenated (60 pounds per square inch) in the presence of platinum oxide (0.1 g) catalyst in acetic acid (15 mL) for 6 hours at room temperature. The reaction mixture was filtered and concentrated. The concentrated filtrate was diluted with ice/water (20 mL) and neutralized with 10% aqueous sodium carbonate. The title product was collected by filtration. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.46-7.54 (m, 4H), 7.051-7.13 (m, 4H), 5.35-5.45 (bs, 1H), 2.87-2.97 (d, J=6.2 Hz, 2H), 2.45-2.56 (m, 3H), 1.24-1.38 (m, 2H), 1.16-1.22 (m, 2H); MS (DCI/NH3) m/z 304 (M+H)+.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[OH:9])=[CH:4][CH:3]=1>C(O)(=O)C.[Pt]=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=2)([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[OH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)(C1=CC=NC=C1)C1=CC=C(C=C1)F
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The concentrated filtrate was diluted with ice/water (20 mL)
FILTRATION
Type
FILTRATION
Details
The title product was collected by filtration

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(O)(C1CCNCC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.